molecular formula C14H12Cl2N4 B2968924 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole CAS No. 1007034-27-6

3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole

カタログ番号: B2968924
CAS番号: 1007034-27-6
分子量: 307.18
InChIキー: DQCJEKGHQLLZPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole features a pyrazole core linked to a 2-methylimidazole moiety substituted with a 2,6-dichlorobenzyl group. The 2,6-dichlorobenzyl group is a recurring motif in medicinal chemistry due to its ability to enhance binding affinity through hydrophobic and halogen-bonding interactions .

特性

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-methyl-4-(1H-pyrazol-5-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4/c1-9-18-14(13-5-6-17-19-13)8-20(9)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCJEKGHQLLZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H17Cl2N3
  • Molecular Weight : 338.23 g/mol
  • CAS Number : 477852-56-5

The structure contains a pyrazole ring fused with an imidazole moiety, which is critical for its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the dichlorobenzyl group is hypothesized to enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. One study reported that analogs achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to inflammatory pathways. For instance, certain pyrazole derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, which can be beneficial in treating neurodegenerative diseases . The imidazole ring's nitrogen atoms are believed to play a crucial role in enzyme binding.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and microbial resistance. The compound's interaction with cellular receptors and enzymes leads to altered gene expression and reduced synthesis of inflammatory mediators.

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized pyrazole derivatives showing up to 85% TNF-α inhibition at 10 µM concentration .
Abdel-Hafez et al. (2015)Developed novel pyrazole-NO hybrids exhibiting potent anti-inflammatory effects comparable to indomethacin .
Burguete et al. (2018)Evaluated antimicrobial activity against E. coli and S. aureus, finding significant efficacy in selected compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Dichlorobenzyl Substitutions

Compound L23: 4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine
  • Molecular Formula : C15H13Cl2N5
  • Key Differences : Replaces pyrazole with a pyrimidin-2-amine group.
  • The amino group on pyrimidine may engage in additional interactions (e.g., hydrogen bonds with Gln215 or Tyr201 residues, as seen in collagenase inhibitors) .
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
  • Molecular Formula : C12H10Cl2N2O2
  • Key Differences: Amino acid backbone with a 2,6-dichlorobenzyl substituent.
  • Biological Activity :
    • IC50 values comparable to its 2,4-dichloro isomer, but Gibbs free energy (ΔG = -6.5 kcal/mol) suggests stronger binding to collagenase.
    • Structural analysis shows shorter hydrogen bonds (1.961 Å vs. 2.202 Å in 2,4-isomer) and π–π interactions (4.249 Å vs. 4.127 Å), highlighting positional chlorine effects .

Analogs with Heterocyclic Variations

1-(2,6-Dichlorobenzyl)-4-methylpiperazine ()
  • Molecular Formula : C12H15Cl2N3
  • Key Differences : Piperazine ring instead of imidazole-pyrazole fusion.
  • Implications: Piperazine’s basic nitrogen may improve solubility but reduce metabolic stability compared to aromatic heterocycles.
N-Substituted Indazole Derivatives (–6)
  • Example : 1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl ureido compounds.
  • Key Differences : Incorporates indazole and peptide-like chains.
  • Implications :
    • Larger molecular weight and complexity may enhance target specificity but reduce bioavailability.
    • The ureido group introduces hydrogen-bonding capacity absent in the target compound .

Key Findings and Implications

  • Chlorine Position Matters : The 2,6-dichloro substitution optimizes binding interactions compared to 2,4-isomers, as seen in collagenase inhibitors .
  • Heterocycle Choice : Pyrazole offers metabolic stability, while pyrimidine or indazole derivatives may enhance target engagement through additional hydrogen bonds.
  • Synthetic Flexibility : The 2,6-dichlorobenzyl group is compatible with diverse heterocycles, enabling modular drug design .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole?

The synthesis typically involves multi-step protocols, including alkylation and cyclization reactions. For example:

  • Alkylation of imidazole precursors : React 1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazole with halogenated pyrazole derivatives under reflux conditions using a MiniBlock® apparatus for high-throughput optimization .
  • Cyclization : Use phosphorus oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (e.g., 120°C) to form the pyrazole-imidazole core .
    Key challenges include controlling regioselectivity and minimizing byproducts. Yields can vary (e.g., 38% in analogous syntheses), necessitating purification via column chromatography .

Basic: How is the structural integrity of this compound verified post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify chemical environments. For instance, aromatic protons in the dichlorobenzyl group appear as doublets near δ 7.2–7.4 ppm, while pyrazole protons resonate at δ 6.5–7.0 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.1 Da) .
  • Elemental Analysis : Validate C, H, N content with ≤0.4% deviation from calculated values .

Advanced: How are stereochemical or isomeric impurities addressed during synthesis?

  • HPLC Separation : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve isomers. Retention times (e.g., 20.38 vs. 21.40 min for diastereomers) guide fraction collection .
  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) or derivatization with chiral auxiliaries for enantiomeric purity .

Advanced: What analytical methods ensure purity and detect pharmaceutical impurities?

  • HPLC-UV/HRMS : Quantify impurities (e.g., EP-grade methods with LOD ≤0.1%) using reference standards like Miconazole Nitrate for comparative retention .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 250°C indicates robustness for storage .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or hydrate formation .

Advanced: How can computational modeling predict biological activity for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., fungal CYP51 or viral proteases). Grid parameters should cover active sites (e.g., 20 ų boxes) .
  • QSAR Studies : Corrogate substituent effects (e.g., Cl substituents’ electronegativity) with inhibitory potency using descriptors like LogP and PSA .

Advanced: What crystallographic techniques resolve its 3D structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Refine structures with SHELXL (R-factor ≤5%), assigning anisotropic displacement parameters for heavy atoms .
  • Twinned Data Refinement : For challenging crystals, use SHELXPRO to handle twinning operators .

Advanced: How is compound stability evaluated under varying conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC; ≥90% recovery indicates stability .
  • pH-Dependent Solubility : Use shake-flask method across pH 1–7.4. Low aqueous solubility (e.g., <0.1 mg/mL) may necessitate salt formation .

Advanced: What strategies mitigate low synthetic yields in large-scale production?

  • Flow Chemistry : Optimize residence time and temperature for exothermic steps (e.g., POCl₃ cyclization) to improve reproducibility .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) for imidazole alkylation, enhancing yield by 15–20% .

Basic: What key spectral benchmarks should researchers prioritize?

  • IR Spectroscopy : Confirm C-Cl stretches (600–800 cm⁻¹) and imidazole C=N vibrations (1600–1650 cm⁻¹) .
  • UV-Vis : π→π* transitions in aromatic systems (λmax ~260–280 nm) .

Advanced: How are racemic mixtures resolved in derivatives of this compound?

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
  • Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak AD-H) with heptane/isopropanol eluents for baseline separation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。